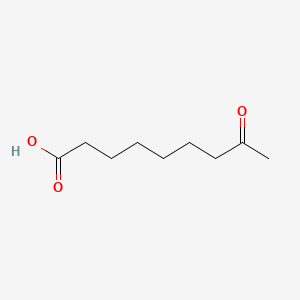

8-Oxononanoic acid

Description

Contextualization within Fatty Acid Research and Lipid Metabolism

Fatty acid research is fundamental to understanding cellular energy storage, membrane structure, and signaling pathways. Within this field, the study of modified fatty acids, such as 8-oxononanoic acid, provides deeper insights into the complexities of lipid metabolism. This compound is primarily recognized as an intermediate product of fatty acid oxidation, specifically from the peroxidation of linoleic acid, a common polyunsaturated fatty acid. ontosight.aijst.go.jp This process can occur both non-enzymatically through autoxidation and via enzymatic pathways. nih.govresearchgate.net

The metabolism of this compound itself proceeds through pathways like beta-oxidation, where two-carbon units are sequentially cleaved to produce acetyl-CoA. ontosight.ai This process is influenced by enzymes such as aldehyde dehydrogenase. ontosight.ai Furthermore, this compound can be found esterified to other molecules, such as carnitine, forming 8-oxononanoylcarnitine. hmdb.ca Acylcarnitines play a crucial role in transporting fatty acids into the mitochondria for energy production via beta-oxidation. hmdb.cahmdb.ca The study of such derivatives helps to elucidate the transport and metabolic fate of oxo fatty acids within the cell.

Significance of Oxo Fatty Acids in Biological Systems

Oxo fatty acids (OFAs), including this compound, are a class of oxidized lipids that are gaining recognition for their significant roles in various biological systems. nih.gov They are no longer considered mere byproducts of oxidative stress but are now understood to be active signaling molecules. nih.govnih.gov OFAs can be generated through both enzymatic pathways, involving enzymes like lipoxygenases and cyclooxygenases, and non-enzymatic free radical-mediated reactions. nih.govwikipedia.org

The biological significance of OFAs is vast and includes the modulation of inflammatory processes, regulation of cell growth and differentiation, and involvement in the pathology of various diseases. ontosight.aiwjgnet.com For instance, certain oxo fatty acids have been shown to possess anti-inflammatory, antimicrobial, and antioxidant effects. ontosight.ai Some saturated oxo fatty acids have demonstrated the ability to inhibit the growth of human cancer cell lines by suppressing critical regulators of cell proliferation. nih.govacs.org

Moreover, OFAs act as signaling molecules that can influence key cellular pathways. ontosight.ainih.gov Electrophilic oxo-derivatives of omega-3 polyunsaturated fatty acids, for example, can activate cytoprotective pathways and suppress pro-inflammatory responses. nih.gov The study of 9-oxononanoic acid, a close structural relative of this compound, has shown that it can increase the activity of phospholipase A2 and the production of thromboxane (B8750289) B2, key players in the arachidonate (B1239269) cascade and platelet aggregation. jst.go.jpcaymanchem.com The increasing body of research on OFAs underscores their importance as bioactive lipids with diverse and potent physiological and pathological functions. nih.govontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-8(10)6-4-2-3-5-7-9(11)12/h2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPGTJGXMGNBAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948438 | |

| Record name | 8-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25542-64-7 | |

| Record name | 8-Oxononanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025542647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Endogenous Formation of 8 Oxononanoic Acid

Enzymatic Pathways Leading to 8-Oxononanoic Acid

Current scientific literature does not provide significant evidence for specific enzymatic pathways dedicated to the direct synthesis of this compound. Its formation is more commonly attributed to non-enzymatic oxidative processes. However, analysis of enzyme systems acting on structurally similar molecules provides context for potential, though unconfirmed, enzymatic involvement.

Specific Enzyme Systems and Catalytic Mechanisms

While no enzyme is known to directly produce this compound, the biosynthesis of the closely related compound, 8-amino-7-oxononanoic acid (also known as 7-keto-8-aminopelargonic acid or KAPA), is well-understood. This pathway is central to the biosynthesis of biotin (B1667282) (Vitamin B7) in microorganisms and plants. ebi.ac.ukebi.ac.ukebi.ac.uk The key enzyme, 8-amino-7-oxononanoate (B1240340) synthase (AONS) , is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. ebi.ac.uk It catalyzes the decarboxylative condensation of L-alanine and pimeloyl-CoA to form 8(S)-amino-7-oxononanoate. ebi.ac.uk This reaction is the first committed step in biotin synthesis. ebi.ac.uk

Another related enzyme, adenosylmethionine-8-amino-7-oxononanoate transaminase (BioA), further metabolizes 8-amino-7-oxononanoic acid into 7,8-diaminopelargonic acid, using S-adenosyl-L-methionine (SAM) as the amino donor. ebi.ac.uk The existence of these precise enzymatic systems for a structurally similar molecule highlights the specificity of metabolic pathways, and the absence of such a defined pathway for this compound suggests it is likely not a primary, targeted product of enzymatic action.

Precursors and Metabolic Intermediates

Given the lack of a defined enzymatic pathway, the direct precursors for enzymatic synthesis of this compound are not established.

In the context of the biotin pathway, the precursors for the related 8-amino-7-oxononanoic acid are:

Pimeloyl-CoA: A seven-carbon dicarboxylic acid derivative.

L-alanine: An amino acid that provides the amino group. ebi.ac.uk

These precursors undergo a condensation reaction catalyzed by AONS to form the intermediate 8(S)-amino-7-oxononanoate. ebi.ac.uk

Non-Enzymatic Formation Processes

The primary route for the endogenous formation of this compound is through non-enzymatic chemical reactions driven by oxidative stress, specifically the peroxidation of polyunsaturated fatty acids.

Oxidative Stress and Lipid Peroxidation Mechanisms

Lipid peroxidation is a process where oxidants like reactive oxygen species (ROS) attack lipids containing carbon-carbon double bonds, particularly polyunsaturated fatty acids (PUFAs). This process leads to the formation of lipid hydroperoxides, which are unstable and can decompose into a variety of secondary products, including aldehydes and oxo-acids. researchgate.netmdpi.com Research has identified this compound as an intermediate product of fatty acid oxidation, specifically from the peroxidation of linoleic acid. ontosight.ai

However, it is crucial to note that the oxidative cleavage of common unsaturated fatty acids is more widely reported to produce its isomer, 9-oxononanoic acid. The ozonolysis of oleic acid, a monounsaturated fatty acid, consistently yields 9-oxononanoic acid as a major product alongside azelaic acid, nonanal, and nonanoic acid. bham.ac.ukrsc.orgcopernicus.org

Autoxidation Mechanisms of Polyunsaturated Fatty Acids

Autoxidation is the spontaneous, non-enzymatic oxidation of compounds in the presence of oxygen. For PUFAs like linoleic acid, this process is initiated by the abstraction of a hydrogen atom from a bis-allylic position, leading to the formation of a fatty acid radical. rsc.org This radical reacts with molecular oxygen to form a peroxyl radical, which can then abstract a hydrogen from another PUFA molecule, propagating a chain reaction and forming a lipid hydroperoxide (e.g., 9-hydroperoxyoctadecadienoic acid or 13-hydroperoxyoctadecadienoic acid from linoleic acid).

The decomposition of these unstable hydroperoxides results in the cleavage of the carbon chain. While 9-oxononanoic acid is a well-documented product of linoleic acid autoxidation, the formation of this compound is less characterized but is understood to occur through similar oxidative cleavage mechanisms. ontosight.aicaymanchem.com The specific hydroperoxide intermediate and cleavage site that would lead to an oxo group at the C-8 position are not as clearly defined in the literature as those leading to the C-9 isomer.

Table 1: Summary of Key Precursors and Oxidation Products

| Precursor Fatty Acid | Oxidation Process | Major Reported Oxo-nonanoic Acid Product | Other Major Products |

|---|---|---|---|

| Oleic Acid | Ozonolysis | 9-Oxononanoic Acid bham.ac.ukrsc.org | Azelaic acid, Nonanal, Nonanoic acid bham.ac.ukrsc.org |

| Linoleic Acid | Peroxidation / Autoxidation | 9-Oxononanoic Acid researchgate.netcaymanchem.com | Hexanal, 12-oxo-(9Z)-dodecenoic acid mdpi.com |

| Linoleic Acid | Peroxidation | This compound ontosight.ai | Not specified |

Metabolic Pathways and Biological Roles of 8 Oxononanoic Acid

Involvement in Lipid Metabolism

As a fatty acid derivative, 8-oxononanoic acid is processed through the primary pathways of lipid catabolism, contributing to cellular energy supply.

Beta-Oxidation Processes and Energy Production

Fatty acid oxidation is a major source of metabolic energy, particularly during periods of fasting or high energy demand. pathbank.org Like other fatty acids, this compound is broken down in the mitochondria through a process called beta-oxidation. pathbank.orghmdb.ca This catabolic process involves a series of enzymatic reactions that sequentially cleave two-carbon units from the fatty acid chain, producing acetyl-CoA. medchemexpress.com

The acetyl-CoA generated from beta-oxidation enters the citric acid cycle (Krebs cycle), where it is further oxidized to produce the high-energy electron carriers NADH and FADH2. medchemexpress.com These molecules then donate their electrons to the electron transport chain, driving the synthesis of large amounts of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. lipidmaps.org While the precise ATP yield from this compound is not commonly detailed, the breakdown of medium-chain fatty acids is a highly efficient way to generate energy. wikipedia.org

Acylcarnitine Conjugates in Fatty Acid Transport

For beta-oxidation to occur, fatty acids must first be transported from the cell's cytoplasm into the mitochondrial matrix. hmdb.ca This transport is facilitated by the carnitine shuttle system. This compound is first activated by conversion to its coenzyme A (CoA) derivative, 8-oxononanoyl-CoA. This molecule then reacts with carnitine to form an ester called 8-oxononanoylcarnitine. pathbank.orghmdb.ca

This acylcarnitine conjugate is a key intermediate, enabling the transport of the acyl group across the inner mitochondrial membrane. hmdb.ca Once inside the mitochondrial matrix, the 8-oxononanoyl group is transferred back to CoA, reforming 8-oxononanoyl-CoA, which can then enter the beta-oxidation spiral. The free carnitine is shuttled back to the cytoplasm to facilitate the transport of more fatty acids. hmdb.ca The formation of these acylcarnitine esters is a critical regulatory step in fatty acid oxidation.

Table 1: Key Molecules in the Metabolism and Transport of this compound

| Molecule Name | Class | Function |

| This compound | Oxo-fatty Acid | The primary compound, a substrate for metabolic pathways. |

| 8-Oxononanoyl-CoA | Acyl-CoA | Activated form of the fatty acid required for metabolic reactions. |

| L-Carnitine | Amino Acid Derivative | Transporter molecule that binds to the acyl group. hmdb.ca |

| 8-Oxononanoylcarnitine | Acylcarnitine | Ester conjugate that allows transport into mitochondria. pathbank.orghmdb.ca |

| Acetyl-CoA | Coenzyme | Two-carbon product of beta-oxidation; enters the citric acid cycle. medchemexpress.com |

Contribution to Cellular Signaling Pathways

Beyond its role in energy metabolism, evidence from related molecules suggests that this compound may participate in cellular signaling, particularly in processes related to inflammation.

Modulation of Phospholipase A2 Activity and Eicosanoid Production

Research on the closely related isomer, 9-oxononanoic acid (9-ONA), has shown that it can stimulate the activity of phospholipase A2 (PLA2). lipidmaps.orgmedchemexpress.comscribd.com PLA2 is a critical enzyme that hydrolyzes phospholipids (B1166683) in cell membranes to release fatty acids, most notably arachidonic acid. medchemexpress.comnih.gov The release of arachidonic acid is the rate-limiting step for the production of a large class of signaling molecules known as eicosanoids. nih.gov

These findings indicate that oxo-fatty acids can act as signaling molecules that initiate the arachidonate (B1239269) cascade. scribd.com The activation of PLA2 by 9-ONA leads to the production of eicosanoids such as thromboxane (B8750289) A2. medchemexpress.commedchemexpress.com While these studies focus on the 9-oxo isomer, they suggest a potential mechanism by which other oxo-fatty acids, including this compound, could influence similar signaling pathways.

Implications in Inflammatory Processes

The eicosanoids produced following PLA2 activation are potent mediators of inflammation. nih.gov For instance, thromboxane A2 is a strong inducer of platelet aggregation and vasoconstriction, both of which are key events in the inflammatory response and thrombosis. nih.gov The demonstrated ability of 9-oxononanoic acid to induce thromboxane A2 production and subsequent platelet aggregation highlights a direct link between lipid peroxidation products and inflammatory signaling cascades. medchemexpress.comscribd.com

Therefore, the generation of this compound and related compounds in tissues could contribute to the local inflammatory environment by activating PLA2 and promoting the synthesis of pro-inflammatory eicosanoids. This positions oxo-fatty acids as potential contributors to the pathology of inflammatory conditions.

Interplay with Hepatic Lipogenesis and Cholesterol Synthesis

The liver is a central hub for lipid metabolism, responsible for both the synthesis and breakdown of fatty acids and cholesterol. nih.gov Research indicates that oxo-fatty acids can influence these hepatic processes.

Studies conducted on rats using 9-oxononanoic acid demonstrated that its administration leads to a significant decrease in hepatic de novo lipogenesis (the synthesis of new fatty acids). lipidmaps.orgnih.gov The primary mechanism identified for this reduction is the inhibition of a key regulatory enzyme in fatty acid synthesis, acetyl-CoA carboxylase. nih.gov This inhibition was attributed to the observed accumulation of long-chain acyl-CoA molecules in the liver, which are known allosteric inhibitors of the enzyme. nih.gov The research also noted that the activity of carnitine palmitoyltransferase, an enzyme involved in fatty acid oxidation, was increased, suggesting a metabolic shift away from lipid synthesis and towards lipid breakdown. nih.gov

The regulation of cholesterol synthesis is often linked with the pathways of fatty acid synthesis, frequently through shared transcriptional regulators like sterol regulatory element-binding proteins (SREBPs). nih.gov However, direct research detailing the specific effects of this compound on hepatic cholesterol synthesis is limited. While some studies have shown that inhibiting fatty acid synthase can impact cholesterol production, a specific role for this compound in this interplay has not been fully elucidated. nih.gov

Roles in Oxidative Stress Response

This compound is a naturally occurring oxo fatty acid that emerges as a consequence of oxidative stress, particularly through the process of lipid peroxidation. Its presence and biological activities are intrinsically linked to the cellular damage inflicted by reactive oxygen species (ROS).

Formation during Lipid Peroxidation

Lipids containing polyunsaturated fatty acids are primary targets for attack by ROS. nih.govfrontiersin.org Linoleic acid, a common polyunsaturated fatty acid in cellular membranes, is particularly susceptible to oxidation, leading to the formation of lipid hydroperoxides. mdpi.com These unstable intermediates subsequently decompose into a variety of secondary products, including reactive aldehydes and oxo-fatty acids. mdpi.comuc.edu this compound is recognized as one of the products generated during the oxidative degradation of fatty acids. ontosight.ai

Research has identified this compound alongside a suite of other oxidized fatty acids in studies of lipid peroxidation. For instance, the free radical oxidation of linoleoylglycerylphosphatidylcholine in human plasma was found to generate several carboxylated adducts, including those derived from 7-oxoheptanoic acid, 8-oxooctanoic acid, and 9-oxononanoic acid. nih.govacs.orgnih.gov The formation of 8-oxooctanoic acid is thought to happen through the β-fragmentation of the linoleate (B1235992) 9-hydroperoxide. nih.govacs.org While often detected in concert with its isomers and other similar molecules, the presence of this compound serves as a chemical indicator of ongoing oxidative stress and lipid damage. ontosight.aimdpi.com

| Compound Class | Specific Compound Example | Significance |

|---|---|---|

| Oxo-fatty Acids | This compound | Marker of lipid peroxidation. |

| 9-Oxononanoic acid | Major product of linoleic acid peroxidation; induces phospholipase A2 activity. caymanchem.comjst.go.jp | |

| 8-Oxooctanoic acid | Product of linoleate 9-hydroperoxide fragmentation; forms protein adducts. nih.govacs.org | |

| 7-Oxoheptanoic acid | Forms protein adducts during oxidative stress. nih.govacs.org | |

| Hydroxy Fatty Acids | 13-Hydroperoxyoctadecadienoic acid (13-HPODE) | Primary lipid peroxide; precursor to cytotoxic aldehydes. mdpi.com |

| Aldehydes | 4-Hydroxynonenal (HNE) | Highly reactive electrophile that readily forms protein adducts. nih.govacs.org |

Protein Adduction and Functional Consequences

A key mechanism through which lipid peroxidation products exert their biological effects is by covalently modifying proteins, forming what are known as protein adducts. nih.govnih.gov These modifications can alter the structure and function of the target proteins, contributing to the pathologies associated with oxidative stress. uc.edunih.gov

Reactive electrophiles generated during lipid peroxidation, such as this compound and its related compounds, can react with nucleophilic amino acid residues on proteins, primarily lysine (B10760008) and histidine. nih.gov Research using a biotin-modified phospholipid probe to capture targets of lipid electrophiles in human plasma identified apolipoprotein A1 (ApoA1), the main protein component of high-density lipoprotein (HDL), as a principal target. nih.govacs.orgnih.gov Mass spectrometry analysis revealed that ApoA1 was modified by several carboxylated electrophiles. The study reported the first direct detection of imine adducts from 7-oxoheptanoic acid and 8-oxooctanoic acid on ApoA1 lysine residues. nih.govacs.org These findings highlight how products of oxidative stress, including molecules like this compound, can lead to the dysfunction of important proteins involved in lipid metabolism and transport, potentially providing useful biomarkers for oxidative stress-related diseases. nih.govacs.org

| Lipid Electrophile | Target Protein | Modified Residue (Example) | Reference Study Finding |

|---|---|---|---|

| 8-Oxooctanoic acid | Apolipoprotein A1 (ApoA1) | Lysine | Identified as an imine adduct on Lys182 of ApoA1. nih.govacs.org |

| 7-Oxoheptanoic acid | Apolipoprotein A1 (ApoA1) | Histidine | Detected as an adduct on His135 of ApoA1. nih.govacs.org |

| 9,12-dioxo-10(E)-dodecenoic acid (KODA) | Apolipoprotein A1 (ApoA1) | Histidine | Observed as an adduct on His162 of ApoA1. nih.govacs.org |

| 4-Hydroxynonenal (HNE) | Apolipoprotein A1 (ApoA1) | Histidine | Found to form adducts on His162 of ApoA1. nih.govacs.org |

Enzymatic Modulation and Regulatory Mechanisms

Enzymes Interacting with 8-Oxononanoic Acid

This compound and its close structural analogs are recognized by a range of enzymes, leading to specific biochemical outcomes. The most well-documented interactions occur within the biotin (B1667282) biosynthesis pathway, though its role as a product of lipid peroxidation also implies involvement in other metabolic processes. ontosight.ai

The primary role of this compound's amino derivative, 8-amino-7-oxononanoic acid (also known as KAPA), is as a crucial intermediate in the biosynthesis of biotin (Vitamin B7). ebi.ac.uk This pathway involves several key enzyme-substrate interactions.

Initially, 8-amino-7-oxononanoate (B1240340) synthase (AONS), a pyridoxal (B1214274) 5′-phosphate-dependent enzyme, catalyzes the condensation of L-alanine with pimeloyl-CoA. This reaction produces 8(S)-amino-7-oxononanoate, which is the first committed step in the biotin synthesis pathway. ebi.ac.uk

Following its synthesis, 8-amino-7-oxononanoic acid serves as a substrate for adenosylmethionine-8-amino-7-oxononanoate transaminase (also known as DAPA AT or BioA). ebi.ac.uk This enzyme facilitates the transfer of an amino group from S-adenosyl-L-methionine (AdoMet) to KAPA, converting it into 7,8-diaminopelargonic acid (DAPA). ebi.ac.uknih.gov This transamination is a critical step toward the formation of the final biotin molecule. nih.gov The enzyme from Mycobacterium tuberculosis utilizes the (S)-enantiomer of KAPA specifically as its substrate. nih.govcaymanchem.com

Beyond biotin synthesis, this compound is recognized as an intermediate in the broader context of fatty acid metabolism, particularly in the peroxidation of linoleic acid. ontosight.ai Its metabolism is also influenced by enzymes such as aldehyde dehydrogenase. ontosight.ai

| Enzyme | Abbreviation | Substrate | Product | Pathway | Reference |

|---|---|---|---|---|---|

| 8-Amino-7-oxononanoate synthase | AONS | L-alanine and pimeloyl-CoA | 8(S)-amino-7-oxononanoate (KAPA) | Biotin Biosynthesis | ebi.ac.uk |

| Adenosylmethionine-8-amino-7-oxononanoate transaminase | DAPA AT / BioA | (S)-8-Amino-7-oxononanoic acid (KAPA) and S-adenosyl-L-methionine (AdoMet) | 7,8-Diaminopelargonic acid (DAPA) | Biotin Biosynthesis | ebi.ac.uknih.govnih.gov |

| Aldehyde Dehydrogenase | ALDH | This compound | Not specified | Fatty Acid Metabolism | ontosight.ai |

Research has revealed that while one stereoisomer of KAPA acts as a substrate, its counterpart can function as an inhibitor, highlighting the stereospecificity of enzyme active sites. Furthermore, synthetic analogs of KAPA have been developed and studied as potent enzyme inhibitors.

A key example is the inhibition of 7,8-diaminopelargonic acid aminotransferase (DAPA AT) from Mycobacterium tuberculosis. While this enzyme uses (S)-KAPA as its substrate, the (R)-KAPA enantiomer acts as an inhibitor. nih.govcaymanchem.com It binds to both the pyridoxal 5'-phosphate form (Ki = 5.9 ± 0.2 µM) and the pyridoxamine (B1203002) 5'-phosphate form (Ki = 1.7 ± 0.2 µM) of the enzyme. nih.gov

Similarly, desmethyl-KAPA (8-amino-7-oxooctanoic acid), an achiral analog of KAPA, is also a powerful inhibitor of M. tuberculosis DAPA AT, with Ki values of 4.2 ± 0.2 µM and 0.9 ± 0.2 µM for the two enzyme forms, respectively. nih.govchemfaces.com Other studies have identified suicide substrates for this enzyme, such as amiclenomycin (B1667051) and its analogs, which bind irreversibly and are highly efficient inactivators. nih.gov

In a different biological context, the novel amino acid 8(S)-amino-2(R)-methyl-7-oxononanoic acid, a derivative isolated from Streptomyces diastaticus, was identified as an inhibitor of leukotriene-A4 hydrolase (LTA4H). acs.orgnih.gov LTA4H is a key enzyme in the biosynthesis of the inflammatory mediator leukotriene-B4, and the compound showed a potent inhibitory concentration (IC50) of 0.6 μM. acs.orgnih.gov Additionally, this compound has been reported to inhibit the activity of acetyl-CoA carboxylase (ACCase), an enzyme involved in fatty acid synthesis. biosynth.com

| Enzyme | Inhibitor | Inhibition Constant | Biological Context | Reference | |

|---|---|---|---|---|---|

| 7,8-Diaminopelargonic acid aminotransferase (DAPA AT) | (R)-8-Amino-7-oxononanoic acid ((R)-KAPA) | Ki = 5.9 µM (PLP form), Ki = 1.7 µM (PMP form) | Biotin Biosynthesis (in M. tuberculosis) | nih.gov | |

| 7,8-Diaminopelargonic acid aminotransferase (DAPA AT) | 8-Amino-7-oxooctanoic acid (desmethyl-KAPA) | Ki = 4.2 µM (PLP form), Ki = 0.9 µM (PMP form) | Biotin Biosynthesis (in M. tuberculosis) | nih.govchemfaces.com | |

| 7,8-Diaminopelargonic acid aminotransferase (DAPA AT) | Amiclenomycin | Ki = 12 µM, kinact = 0.35 min⁻¹ | Biotin Biosynthesis (in M. tuberculosis) | nih.gov | |

| Leukotriene-A4 hydrolase (LTA4H) | 8(S)-Amino-2(R)-methyl-7-oxononanoic acid | IC50 = 0.6 µM | Inflammatory Response | acs.orgnih.gov | |

| Acetyl-CoA carboxylase | ACCase | This compound | Not specified | Fatty Acid Synthesis | biosynth.com |

Regulatory Feedback Loops and Metabolic Control

This compound and its structural isomer, 9-oxononanoic acid (ONA), function as signaling molecules that can initiate and regulate complex biological pathways. As products of lipid peroxidation, their presence can indicate a state of oxidative stress and trigger corresponding cellular responses. ontosight.ai

In plants, 9-oxononanoic acid is a precursor to azelaic acid, and both are implicated in establishing systemic acquired resistance (SAR), a long-lasting, broad-spectrum plant immune response. oup.com Research suggests the existence of a feedback regulatory loop involving G3P and lipid transfer proteins that mediates this azelaic acid-induced systemic immunity. oup.com

In human blood, the isomer 9-oxononanoic acid has been shown to play an initiating role in the arachidonate (B1239269) cascade. jst.go.jp It induces the activity of phospholipase A2, a key enzyme that releases arachidonic acid from cell membranes. This action leads to the production of eicosanoids, such as thromboxane (B8750289) A2, which is a potent mediator of platelet aggregation and vasoconstriction. jst.go.jp This demonstrates how a lipid peroxidation product can directly control pathways related to inflammation and hemostasis.

The generation of oxo-fatty acids from the decomposition of lipid hydroperoxides can also exert metabolic control at the level of gene expression. These reactive molecules are known to be cytotoxic and can lead to a downregulation of major cellular pathways, including RNA transport, ribosome biogenesis, and oxidative phosphorylation, as cells respond to the oxidative insult. mdpi.com

Advanced Analytical Methodologies for 8 Oxononanoic Acid Research

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) stands as a cornerstone in the analysis of 8-oxononanoic acid, offering unparalleled sensitivity and specificity. When coupled with chromatographic separation, MS-based techniques provide robust platforms for both qualitative and quantitative investigations.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. However, the direct analysis of this compound by GC-MS is hindered by its low volatility and the presence of a polar carboxylic acid group, which can lead to poor peak shape and thermal degradation in the GC inlet and column. To overcome these limitations, derivatization is an essential sample preparation step.

The most common derivatization strategy for fatty acids, including oxo-fatty acids, is silylation. This process replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility and thermal stability. Research has demonstrated the successful identification of this compound in complex samples, such as plant extracts, as its trimethylsilyl ester derivative. This approach allows for efficient separation on standard non-polar or semi-polar GC columns and provides characteristic mass spectra for confident identification.

Table 1: GC-MS Parameters for the Analysis of this compound as a TMS Derivative (Illustrative)

| Parameter | Value |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| GC Column | 5%-phenyl)-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Inlet Temperature | 250 - 280 °C |

| Oven Temperature Program | Initial 70°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

This table presents a typical set of parameters and may require optimization based on the specific instrument and sample matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the analysis of less volatile and thermally labile compounds like this compound, particularly in complex biological matrices. This technique offers high sensitivity and selectivity, often with minimal sample preparation compared to GC-MS.

Direct analysis of this compound is possible using reversed-phase liquid chromatography (RPLC) coupled with electrospray ionization (ESI) in negative ion mode. However, to enhance ionization efficiency and achieve lower detection limits, derivatization strategies are frequently employed. Reagents that introduce a readily ionizable group or a permanent positive or negative charge can significantly improve sensitivity. For instance, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be utilized to target the keto group, while esterification of the carboxylic acid can also be performed.

Quantitative analysis is typically performed using multiple reaction monitoring (MRM), which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. The development of a robust LC-MS/MS method requires careful optimization of chromatographic conditions and mass spectrometric parameters.

Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724)/Methanol |

| Gradient | Optimized for separation from isomers and matrix components |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Hypothetical) | Precursor Ion (m/z) -> Product Ion (m/z) |

This table provides a general framework; specific parameters must be empirically determined.

Ultra-High Resolution Mass Spectrometry (e.g., FT-ICR-MS) for Metabolite Identification

For untargeted metabolomics studies where the comprehensive identification of metabolites is crucial, ultra-high resolution mass spectrometry, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), offers significant advantages. The exceptional mass accuracy (sub-ppm) and resolving power of FT-ICR-MS allow for the unambiguous determination of elemental compositions from accurate mass measurements.

In the context of this compound research, FT-ICR-MS can be instrumental in identifying this compound within complex biological extracts without the need for prior chromatographic separation (direct infusion) or with minimal separation. This capability is particularly valuable in discovering novel metabolic pathways or identifying biomarkers where this compound may play a role. The high mass accuracy helps to differentiate this compound from other isobaric and near-isobaric compounds, which is a common challenge in metabolomics.

Chromatographic Separation Techniques

Effective chromatographic separation is fundamental to the reliable analysis of this compound, ensuring its resolution from isomers, structurally related compounds, and interfering matrix components prior to detection.

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Purification

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and purification of organic acids. For the analysis of this compound, reversed-phase HPLC with a C18 or C8 stationary phase is the most common approach. The separation is typically achieved using an acidic mobile phase, consisting of a mixture of water and an organic solvent like acetonitrile or methanol, to suppress the ionization of the carboxylic acid group and enhance retention.

Detection in HPLC systems can be achieved using ultraviolet (UV) detectors, typically at low wavelengths (around 210 nm) where carboxylic acids exhibit some absorbance. However, the sensitivity of UV detection for aliphatic keto acids can be limited. To improve sensitivity and specificity, derivatization with a UV-absorbing or fluorescent tag can be employed. HPLC is also a valuable tool for the purification of this compound from reaction mixtures or natural product extracts for further structural elucidation or biological testing.

Ultra-High Performance Liquid Chromatography (UHPLC) for Detection

Ultra-high performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns packed with sub-2 µm particles to achieve higher resolution, faster analysis times, and increased sensitivity. When coupled with mass spectrometry, UHPLC-MS provides a powerful platform for the rapid and sensitive detection of this compound in complex samples.

The enhanced separation efficiency of UHPLC is particularly beneficial for resolving this compound from other structurally similar oxo-fatty acids and isomers that may be present in biological samples. The narrower peaks produced by UHPLC lead to an increased signal-to-noise ratio, thereby improving detection limits. The development of UHPLC-MS/MS methods for oxo-fatty acids often involves derivatization to enhance ionization and fragmentation characteristics, allowing for highly selective and sensitive quantification.

Table 3: Comparison of Typical HPLC and UHPLC Parameters for Oxo-Fatty Acid Analysis

| Parameter | HPLC | UHPLC |

| Column Particle Size | 3 - 5 µm | < 2 µm |

| Column Dimensions | 4.6 mm ID, 150 - 250 mm length | 2.1 mm ID, 50 - 100 mm length |

| Flow Rate | 0.8 - 1.5 mL/min | 0.2 - 0.6 mL/min |

| Analysis Time | 15 - 30 min | 5 - 10 min |

| Peak Width | Broader | Narrower |

| Sensitivity | Good | Excellent |

| Resolution | Good | Excellent |

Spectroscopic Characterization for Structural Elucidation in Research

The structural elucidation of this compound, a bifunctional molecule containing both a ketone and a carboxylic acid, relies heavily on a combination of advanced spectroscopic methodologies. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable for confirming its molecular structure and identifying its distinct functional groups. Each method provides unique insights, and together they offer a comprehensive characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons in different chemical environments along its aliphatic chain. The presence of two electron-withdrawing carbonyl groups at opposite ends of the molecule influences the chemical shifts of adjacent protons. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a significantly downfield chemical shift, often in the range of 10-12 ppm, which is a characteristic diagnostic peak. libretexts.org The protons on the carbon adjacent to the carboxylic acid (α-protons) are deshielded and appear around 2.2-2.5 ppm. Similarly, the methyl protons adjacent to the ketone carbonyl group are also deshielded, appearing as a sharp singlet around 2.1 ppm. The methylene (B1212753) protons along the chain give rise to a series of multiplets in the more shielded region of the spectrum, typically between 1.2 and 1.7 ppm. libretexts.org

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

| Assigned Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |

| H-2 | ~2.35 | Triplet | 2H |

| H-7 | ~2.45 | Triplet | 2H |

| H-9 (CH₃) | ~2.14 | Singlet | 3H |

| H-3, H-4, H-5, H-6 | 1.30 - 1.65 | Multiplet | 8H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected. The carbonyl carbons of the carboxylic acid and the ketone are the most deshielded, appearing far downfield. The carboxylic acid carbonyl carbon typically resonates in the 175-185 ppm range, while the ketone carbonyl is found further upfield, generally between 200-210 ppm. libretexts.org The carbons alpha to the carbonyl groups (C-2 and C-7) are also deshielded compared to the other methylene carbons in the chain. The methyl carbon (C-9) of the acetyl group is typically the most shielded carbon atom.

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

| Assigned Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C-1 (-COOH) | ~179 |

| C-8 (C=O) | ~209 |

| C-2 | ~34 |

| C-7 | ~43 |

| C-9 | ~30 |

| C-3 | ~24 |

| C-6 | ~23 |

| C-4, C-5 | ~29 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (172.22 g/mol ). nih.gov

The fragmentation of this compound is dictated by its two carbonyl functional groups. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) or a carboxyl group (M-45). libretexts.org Alpha-cleavage adjacent to the ketone carbonyl is also a prominent fragmentation pathway, leading to the formation of an acylium ion. A characteristic peak would be expected at m/z 43, corresponding to the [CH₃CO]⁺ fragment. Another significant fragmentation is the McLafferty rearrangement, which can occur at the ketone group, leading to the cleavage of the C6-C7 bond and the formation of a neutral enol fragment and a charged alkene.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |

| 172 | [C₉H₁₆O₃]⁺ | Molecular Ion (M⁺) |

| 155 | [M - OH]⁺ | Loss of hydroxyl radical from carboxylic acid |

| 127 | [M - COOH]⁺ | Loss of carboxyl group |

| 115 | [M - CH₂COOH]⁺ | Cleavage at C2-C3 |

| 58 | [C₃H₆O]⁺ | McLafferty rearrangement product |

| 43 | [CH₃CO]⁺ | Alpha-cleavage at the ketone |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for the identification of functional groups. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of both the carboxylic acid and ketone moieties.

The most prominent feature for the carboxylic acid is a very broad O-H stretching band, typically appearing in the region of 2500-3300 cm⁻¹, which is a result of strong hydrogen bonding. libretexts.org The spectrum also shows two distinct C=O stretching vibrations. The carboxylic acid carbonyl stretch usually appears around 1700-1725 cm⁻¹, while the ketone carbonyl stretch is typically found at a slightly higher frequency, around 1715-1735 cm⁻¹. spectroscopyonline.com The presence of these two separate, strong absorptions in the carbonyl region is a key indicator of the bifunctional nature of the molecule. Additionally, C-H stretching vibrations for the aliphatic chain are observed just below 3000 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Data for this compound

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Aliphatic CHₓ | C-H stretch | 2850 - 2960 | Medium-Strong |

| Ketone | C=O stretch | ~1715 | Strong, Sharp |

| Carboxylic Acid | C=O stretch | ~1710 | Strong, Sharp |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |

| Carboxylic Acid | O-H bend | 900 - 960 | Broad, Medium |

Synthetic Routes and Chemical Modifications of 8 Oxononanoic Acid

Laboratory Synthesis Strategies

The laboratory synthesis of 8-oxononanoic acid can be achieved through various organic chemistry routes. A common strategy involves the oxidation of corresponding precursors, such as 8-hydroxynonanoic acid or non-8-enoic acid. Another approach is the ozonolysis of cyclic olefins, which cleaves the double bond to form a dicarbonyl compound that can be further processed to yield the desired oxo acid.

A general route for synthesizing a series of ω-oxoalkanoic acids, including this compound, can be adapted from methods used for similar compounds. For instance, the synthesis can start from a commercially available long-chain fatty acid that is selectively cleaved at a specific position to introduce the oxo group. The precise reaction conditions, such as the choice of oxidizing agents, solvents, and temperature, are critical for achieving a high yield and purity of the final product.

| Starting Material | Reagents | Key Step | Product |

| Oleic Acid | Ozone, then a reducing agent (e.g., zinc) | Ozonolysis | Azelaic acid and this compound |

| 8-Hydroxynonanoic acid | Mild oxidizing agent (e.g., PCC) | Oxidation | This compound |

| Cyclooctene | Ozone, followed by oxidative workup | Ozonolysis | Suberic acid (can be further modified) |

This table presents potential synthetic pathways and is for illustrative purposes.

This compound can be derivatized to create potent enzyme inhibitors. A notable example is the synthesis of its chloromethyl ketone derivative, 9-chloro-8-oxononanoic acid. nih.gov This derivative acts as a covalent inhibitor of enzymes like acetoacetyl-CoA thiolase by alkylating a reactive thiol group in the enzyme's active site. nih.gov The synthesis of such derivatives involves the introduction of a chloromethyl group at the alpha-position to the ketone. This transformation enhances the reactivity of the molecule, allowing it to form a stable covalent bond with the target enzyme, thereby irreversibly inhibiting its function. nih.gov

The inhibitory potency of these chloromethyl ketone derivatives of fatty acids has been shown to be dependent on the chain length of the fatty acid, with longer chains exhibiting stronger binding to non-polar regions of the target protein. nih.gov Specifically, 9-chloro-8-oxononanoic acid has been demonstrated to be an effective inhibitor of both hepatic cholesterol and fatty acid synthesis in vivo. nih.gov

| Derivative | Target Enzyme | Mechanism of Inhibition |

| 9-chloro-8-oxononanoic acid | Acetoacetyl-CoA thiolase | Covalent modification of active site thiol |

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. Multi-enzyme cascade reactions, where several enzymes work in a coordinated manner in a single pot, are particularly advantageous for producing complex molecules like this compound from renewable resources. sciepublish.comresearchgate.net

One such pathway involves the conversion of linoleic acid to 9-oxononanoic acid, a close structural analog of this compound, using a two-enzyme cascade. researchgate.net This process utilizes a 9S-lipoxygenase and a 9/13-hydroperoxide lyase. researchgate.net The lipoxygenase first introduces a hydroperoxy group into the fatty acid, which is then cleaved by the lyase to yield the oxo acid. researchgate.net This one-pot process can achieve high yields and selectivity under mild reaction conditions. researchgate.net Similar strategies can be envisioned for the synthesis of this compound by selecting enzymes with the appropriate regioselectivity. The development of these enzymatic cascades is a significant step towards the sustainable production of valuable bifunctional compounds from vegetable oils. sciepublish.com

| Enzyme 1 | Enzyme 2 | Substrate | Intermediate | Product |

| 9S-lipoxygenase | 9/13-hydroperoxide lyase | Linoleic acid | 9S-hydroperoxy-octadecadienoic acid | 9-Oxononanoic acid |

This table illustrates a biocatalytic cascade for a related oxo fatty acid.

Derivatization for Advanced Research Applications

To study the metabolic fate of fatty acids in vivo, derivatives of this compound can be synthesized as radiotracers for positron emission tomography (PET) imaging. A relevant example is the synthesis of 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid (a structural isomer of this compound). nih.gov This radiotracer was prepared in high radiochemical yield through a double ligand transfer reaction. nih.gov

Once administered, the distribution and metabolism of the radiotracer can be monitored non-invasively. Studies with this particular tracer have shown that it is primarily metabolized via β-oxidation in the liver. nih.gov The ability to track the metabolic pathway of such fatty acid analogs provides valuable insights into normal and pathological metabolic processes. nih.gov The synthesis of these radiolabeled compounds is a critical step in developing new diagnostic tools for metabolic disorders.

| Radiotracer | Isotope | Synthesis Method | Application |

| 8-cyclopentadienyltricarbonyl 8-oxooctanoic acid | 99mTc | Double ligand transfer reaction | Evaluation of medium-chain fatty acid metabolism in the liver |

Conjugation for Protein Labeling and Bioconjugation

The functionalization of proteins at specific sites is a powerful tool in chemical biology, enabling detailed studies of protein function, localization, and interactions. A significant advancement in this field involves the genetic incorporation of unnatural amino acids (UAAs) bearing bioorthogonal functional groups. These UAAs can be introduced into a protein's sequence at a desired position, providing a unique chemical handle for subsequent, highly specific modification with a probe of interest. One such UAA derived from this compound is 2-amino-8-oxononanoic acid, which contains a ketone moiety.

The ketone group is an attractive functional handle for protein labeling because it is chemically inert to the functional groups found in the 20 canonical amino acids, yet it can react selectively with molecules containing hydrazide or alkoxyamine functionalities under mild, physiological conditions. This specific reactivity forms the basis of bioorthogonal labeling strategies, allowing for the precise attachment of probes, such as fluorescent dyes, biotin (B1667282) tags, or crosslinkers, to a target protein without cross-reacting with other cellular components.

Genetic Incorporation of 2-Amino-8-oxononanoic Acid

The site-specific incorporation of 2-amino-8-oxononanoic acid into proteins is achieved through the expansion of the genetic code. utmb.eduresearchgate.net This technique utilizes an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's native translational machinery. nih.govnih.gov An evolved pyrrolysyl-tRNA synthetase/pylT pair has been successfully used in Escherichia coli to recognize 2-amino-8-oxononanoic acid and charge it to a suppressor tRNA that reads through a specific nonsense codon (e.g., the amber codon, UAG) introduced into the gene of the target protein. utmb.edunih.gov When this engineered system is expressed in E. coli along with the target protein gene containing the amber codon, 2-amino-8-oxononanoic acid is incorporated at that specific site during protein synthesis.

Bioorthogonal Conjugation via Ketone-Hydrazide/Alkoxyamine Ligation

Once the protein containing 2-amino-8-oxononanoic acid is expressed and purified, the ketone handle on its side chain is available for chemical conjugation. The most common reactions targeting the ketone group are condensations with hydrazides to form hydrazones and with alkoxyamines to form oximes. researchgate.netsquarespace.com These reactions are highly efficient and proceed under mild conditions, typically near physiological pH, which is crucial for maintaining the structural and functional integrity of the protein. utmb.eduresearchgate.net

For instance, a protein containing 2-amino-8-oxononanoic acid can be labeled with a fluorescent probe by reacting it with a fluorescein hydrazide. squarespace.com This reaction results in the formation of a stable hydrazone linkage, covalently attaching the fluorescent dye to the specific site on the protein where the unnatural amino acid was incorporated. squarespace.com This strategy allows for the generation of homogeneously labeled protein populations, where each protein molecule carries a single probe at a defined location.

The table below summarizes the key steps and components involved in the protein labeling strategy using 2-amino-8-oxononanoic acid.

| Step | Component/Process | Description | Key Features |

| 1. Genetic Encoding | Unnatural Amino Acid (UAA) | 2-Amino-8-oxononanoic acid | Contains a bioorthogonal ketone handle. |

| Orthogonal Synthetase/tRNA Pair | Evolved pyrrolysyl-tRNA synthetase/pylT | Specifically recognizes and incorporates the UAA. utmb.edu | |

| Target Gene Modification | Introduction of an amber (UAG) codon | Specifies the site of UAA incorporation. nih.gov | |

| 2. Protein Expression | Host Organism | Escherichia coli | Provides the cellular machinery for protein synthesis. utmb.edu |

| Expression System | Plasmids encoding the target gene and the orthogonal pair | Allows for the production of the UAA-containing protein. | |

| 3. Bioorthogonal Ligation | Chemical Reaction | Ketone-hydrazide or ketone-alkoxyamine condensation | Forms a stable hydrazone or oxime bond. researchgate.netsquarespace.com |

| Labeling Reagent | Hydrazide- or alkoxyamine-modified probe (e.g., fluorescent dye, biotin) | Enables the attachment of the desired label to the protein. | |

| Reaction Conditions | Mild, near physiological pH | Preserves protein structure and function. utmb.edu |

This method of site-specific protein modification using a ketone-containing amino acid provides a robust and versatile platform for a wide range of applications in protein science, from studying protein dynamics and interactions to developing novel protein-based therapeutics and diagnostics.

Translational Research and Potential Bioactive Implications of 8 Oxononanoic Acid

Potential as a Biomarker in Metabolic and Inflammatory Disorders

The investigation into endogenous molecules as biomarkers for metabolic and inflammatory diseases is a critical area of clinical research. Blood-based biomarkers, in particular, offer a window into underlying physiological and pathological processes, aiding in the characterization of health status and the monitoring of disease progression. mdpi.com Products of lipid peroxidation—the oxidative degradation of lipids—have garnered significant attention in this context, as they are closely associated with a variety of disorders, including atherosclerosis, cancer, and neurodegenerative diseases. nih.gov 8-Oxononanoic acid, as a product of such oxidative processes, is being explored for its potential role as an indicator of metabolic and inflammatory stress.

Association with Conditions like Diabetes Mellitus Type 2, Cardiovascular Disease, Inflammatory Bowel Disease

The link between fatty acid metabolism and chronic diseases is well-established. Dysregulation in these pathways is a hallmark of many inflammatory and metabolic conditions.

Cardiovascular Disease (CVD): The oxidation of lipids, particularly polyunsaturated fatty acids (PUFAs) within low-density lipoproteins (LDL), is a key event in the pathogenesis of atherosclerosis. nih.gov Lipid peroxidation products have been detected in atherosclerotic plaques (atheroma). nih.gov For instance, 9-oxononanoic acid (9-ONA), an isomer of this compound, is a stable product formed from the peroxidation of linoleic acid, the most abundant PUFA in human plasma phospholipids (B1166683). nih.gov The presence of 9-ONA in peroxidized blood suggests that such compounds could serve as markers for oxidative stress associated with cardiovascular events. nih.gov Studies have shown that specific saturated fatty acids, like palmitic and myristic acid, are adversely associated with a majority of CVD risk factors. elsevierpure.com

Diabetes Mellitus Type 2 (T2D): Type 2 Diabetes is characterized by insulin (B600854) resistance and chronic hyperglycemia, with high levels of branched-chain amino acids (BCAAs) also being a noted association. mdpi.com While direct evidence linking this compound specifically to T2D is emerging, the broader connection between fatty acid metabolism and diabetes is strong. For example, medium-chain fatty acids (MCFAs) are known to be metabolic modulators. nih.gov The study of lipid-derived metabolites is crucial, as their accumulation can reflect altered metabolic states that predict the development of T2D. mdpi.com

Inflammatory Bowel Disease (IBD): IBD is a chronic inflammatory disorder of the gastrointestinal tract where diet and fatty acids play a significant role. nih.gov Reduced levels of MCFAs are common in IBD patients. nih.gov Related compounds, such as octanoic acid and nonanoic acid, have been shown to alleviate IBD symptoms by regulating inflammation and enhancing the intestinal epithelial barrier. nih.gov These fatty acids can help reduce bacterial translocation by increasing the secretion of antimicrobial peptides like porcine β-defensin. nih.gov Given these findings on similar medium-chain fatty acids, this compound is a compound of interest for its potential association with the inflammatory processes central to IBD.

Below is a table summarizing the association of various fatty acids with metabolic and inflammatory disorders.

Interactive Data Table: Association of Fatty Acids with Disease Conditions| Fatty Acid/Class | Associated Condition(s) | Observed Effect/Role |

|---|---|---|

| 9-Oxononanoic Acid | Atherosclerosis | Product of lipid peroxidation found in atheroma. nih.gov |

| Saturated Fatty Acids | Cardiovascular Disease | Associated with increased LDL cholesterol and CVD risk. nih.gov |

| Palmitic & Myristic Acids | Cardiovascular Disease | Adversely associated with most CVD risk factors. elsevierpure.com |

| Medium-Chain Fatty Acids | Inflammatory Bowel Disease | Reduced levels are common in IBD patients; supplementation can alleviate symptoms. nih.gov |

Diagnostic and Monitoring Utility

For a molecule to be a useful biomarker, it must be stable and reliably detectable in biological fluids. Stable lipid peroxidation products, such as 9-ONA, can be detected and accumulate in peroxidized blood, indicating their potential utility for diagnosis and monitoring. nih.gov The measurement of such oxidized fatty acids could provide a more direct assessment of oxidative stress and ongoing inflammation than traditional markers. mdpi.com This could allow for earlier detection of disease states and more precise monitoring of therapeutic interventions aimed at reducing metabolic or inflammatory damage.

Therapeutic Target Identification and Drug Development Research

The initial phase of drug discovery involves the critical challenge of identifying and validating potential therapeutic targets that can modulate the progression of a disease. nih.gov This process is increasingly being driven by advanced methodologies like chemical proteomics, which can pinpoint the molecular targets of bioactive compounds. nih.govfrontiersin.org

Modulation of Metabolic Enzymes for Therapeutic Outcomes

One of the primary mechanisms by which fatty acids and their metabolites exert biological effects is through the modulation of key metabolic enzymes. Interfering with fatty acid metabolism may represent a viable strategy for cancer treatment and other diseases. imrpress.com

Research on 9-oxononanoic acid has demonstrated that it can play an initiating role in the arachidonate (B1239269) cascade, a critical pathway for generating inflammatory mediators. nih.gov Specifically, 9-ONA has been found to induce the activity of phospholipase A2 (PLA2). nih.gov This enzyme is responsible for releasing arachidonic acid from membrane phospholipids, which is the rate-limiting step in the synthesis of eicosanoids like thromboxane (B8750289) A2 (TXA2), a potent platelet agonist and vasoconstrictor. nih.gov Elevated PLA2 activity is associated with cardiovascular events, highlighting its importance as a therapeutic target. nih.gov By identifying compounds like this compound that may interact with such enzymes, researchers can explore new avenues for developing drugs that temper inflammatory and metabolic pathways.

Interactive Data Table: Example of Enzyme Modulation by a Lipid Peroxidation Product

| Modulator | Target Enzyme | Biological Pathway | Potential Therapeutic Implication |

|---|---|---|---|

| 9-Oxononanoic Acid | Phospholipase A2 (PLA2) | Arachidonate Cascade / Eicosanoid Synthesis | Inhibition could reduce production of pro-inflammatory and pro-thrombotic molecules like Thromboxane A2. nih.gov |

Investigational Applications in Disease Models

Animal models that mimic human diseases are essential for studying etiology and evaluating potential treatments. mdpi.com Chemically induced models, such as the 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced rat colitis or the dextran (B179266) sulfate (B86663) sodium (DSS)-induced mouse colitis models, are frequently used in IBD research. nih.gov In these models, the therapeutic potential of various fatty acids has been investigated. For example, supplements of n-3 PUFAs were shown to mitigate intestinal damage and restore mucosal architecture. nih.gov While specific studies on this compound in such models are part of ongoing research, these systems provide the established framework for evaluating its efficacy in modulating inflammation and disease progression.

Applications in Advanced Biological Research Technologies

Modern drug discovery and target identification rely heavily on sophisticated technologies that can elucidate the complex interactions between small molecules and proteins on a proteome-wide scale. Chemical proteomics is a key strategy in this field, utilizing chemical probes to enrich and identify molecular targets from cell or tissue lysates. nih.gov

One prominent method is Activity-Based Protein Profiling (ABPP). This technique uses affinity probes designed with three components: a reactive moiety to bind to the protein, a linker, and a reporter moiety (like biotin (B1667282) or a fluorescent tag) for detection and purification. nih.govfrontiersin.org These probes allow for the capture of target proteins, which are then identified using mass spectrometry. nih.gov Such technologies are instrumental in moving beyond known targets to discover novel proteins and pathways through which compounds like this compound may exert their biological effects, thereby opening new opportunities for therapeutic intervention. frontiersin.org

Genetic Incorporation into Proteins for Post-Translational Modification Studies

The study of post-translational modifications (PTMs) is crucial for understanding the regulation of protein function and cellular signaling. nih.govresearchgate.net One of the most significant challenges in this field is producing proteins that are homogeneously modified at specific sites. nih.gov The genetic code expansion strategy has emerged as a powerful tool to address this challenge by enabling the site-specific incorporation of noncanonical amino acids (ncAAs) directly into proteins during translation. researchgate.netnih.gov

Within this context, 2-amino-8-oxononanoic acid, an analog of lysine (B10760008), has been successfully incorporated into proteins. nih.govtdl.org This process utilizes an engineered system consisting of an orthogonal aminoacyl-tRNA synthetase (AARS) and its corresponding transfer RNA (tRNA). nih.gov This orthogonal pair functions independently of the host cell's own synthetases and tRNAs. The AARS is specifically designed to recognize 2-amino-8-oxononanoic acid and attach it to the orthogonal tRNA. This charged tRNA then recognizes a predetermined codon, often a reassigned stop codon like UAG, within the messenger RNA (mRNA) of a target protein. nih.gov When the ribosome encounters this codon during protein synthesis, it incorporates 2-amino-8-oxononanoic acid at that specific location, yielding a protein with a precisely placed modification. nih.govtdl.org This technique allows researchers to synthesize significant quantities of proteins with defined modifications, which is essential for detailed functional and structural studies. researchgate.net

| Feature | Description |

| Technique | Genetic Code Expansion |

| Compound | 2-amino-8-oxononanoic acid (KetoK) |

| Mechanism | An orthogonal aminoacyl-tRNA synthetase (AARS)/tRNA pair is introduced into a host cell. The AARS charges the tRNA with KetoK, which is then incorporated at a specific mRNA codon (e.g., UAG stop codon) during translation. nih.gov |

| Application | Site-specific incorporation into proteins to mimic post-translational modifications, particularly lysine acetylation. nih.govtdl.org |

| Outcome | Production of homogeneously modified proteins for functional and structural analysis. researchgate.net |

Design of Non-Deacetylatable Analogs for Lysine Acetylation Research

Lysine acetylation is a reversible PTM that plays a critical role in regulating gene transcription, metabolism, and other cellular processes. nih.govscienceopen.comnih.gov The dynamic nature of this modification, controlled by acetyltransferases and deacetylases, presents a significant hurdle for researchers. nih.gov When a protein containing genetically incorporated acetyllysine (AcK) is expressed in cells, it can be targeted by endogenous deacetylases, which remove the acetyl group. nih.gov This reversal complicates efforts to study the specific effects of acetylation at a particular site.

To overcome this issue, stable analogs of acetyllysine that resist enzymatic removal have been developed. 2-amino-8-oxononanoic acid (referred to as KetoK in some literature) was specifically designed as a non-hydrolyzable and non-deacetylatable analog of AcK. nih.gov The ketone group in 2-amino-8-oxononanoic acid mimics the acetyl group of AcK, allowing it to function as a structural and functional surrogate. nih.govtdl.org However, its carbon-carbon bond structure is resistant to the enzymatic action of deacetylases, such as sirtuins, which would normally cleave the amide bond in acetyllysine. nih.govnih.gov The genetic incorporation of this non-deacetylatable analog ensures that the modification remains in place throughout expression, purification, and subsequent experiments. This stability provides a clearer and more accurate picture of the functional consequences of lysine acetylation at a specific protein locus. nih.govnih.gov

| Analog | Key Feature | Advantage in Research |

| 2-amino-8-oxononanoic acid (KetoK) | Non-hydrolyzable ketone group mimics acetyllysine. nih.gov | Resists cellular deacetylases, preventing the removal of the modification during in vivo studies. nih.gov |

| Nε-thioacetyl-l-lysine (TAcK) | Thioamide bond is resistant to deacetylases. nih.govnih.gov | Serves as a stable functional mimic for AcK, facilitating in vivo studies of protein acetylation without enzymatic reversal. nih.govscienceopen.com |

Industrial and Environmental Applications

Precursor for Biodegradable Polymers and Green Chemistry Initiatives

Green chemistry focuses on designing products and processes that minimize the use and generation of hazardous substances, with a key goal being the development of sustainable materials. acs.org Biodegradable polymers, such as polyhydroxyalkanoates (PHAs), are a prime example of this initiative, offering a renewable and environmentally friendly alternative to conventional fossil-fuel-based plastics. mdpi.com

PHAs are biopolyesters produced by various microorganisms as intracellular carbon and energy storage granules. mdpi.com These bacteria can synthesize PHAs from a wide range of carbon sources, including fatty acids. The metabolic pathways involved, such as de novo fatty acid synthesis and β-oxidation, generate the necessary precursor molecules for polymer synthesis. mdpi.com For instance, bacterial strains like Pseudomonas putida are known for their ability to accumulate medium-chain-length PHAs (mcl-PHAs) when grown on fatty acids. mdpi.com

This compound, as an oxo-fatty acid, represents the type of chemical structure that can serve as a monomeric precursor within these biological pathways. The conversion of renewable feedstocks, potentially including various fatty acids and their derivatives, into high-value biodegradable polymers is a cornerstone of green chemistry. mdpi.com By utilizing compounds like this compound as building blocks, it is possible to create polymers that break down into non-harmful products, thereby reducing plastic pollution and contributing to a more sustainable materials cycle. mdpi.com

Q & A

Q. What are the standard synthetic routes for 8-Oxononanoic acid in organic chemistry research?

The synthesis typically involves activating the carboxylic acid group via 4-nitrophenyl (pNP) ester formation, followed by amide coupling with amine-functionalized scaffolds (e.g., dendrimers). For example, this compound is preactivated with 4-nitrophenol under basic conditions to form the pNP-ester intermediate, enabling efficient conjugation to amine-bearing molecules . Key steps include monitoring reaction progress via TLC and confirming product purity through LC-CAD and HRMS analysis .

Q. How is this compound characterized after synthesis?

Characterization employs:

- ¹H NMR : To confirm structural integrity (e.g., upfield shifts of methylene protons adjacent to ketone/amide groups from 3.65 ppm to 3.18 ppm after coupling) .

- LC-CAD and LCMS : To verify purity and detect the [M+H]+ ion of the target compound .

- HRMS : For precise molecular weight validation .

Q. What role does this compound play in biochemical pathways?

It is a substrate for diaminopelargonic acid aminotransferase (DAPA AT) in biotin biosynthesis, where it undergoes transamination using S-adenosyl-L-methionine (AdoMet) as the amino donor . This reaction highlights its importance in microbial and plant metabolic studies.

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in dendrimer synthesis?

Optimization strategies include:

- Stoichiometric adjustments : Balancing molar ratios of the pNP-ester and amine-bearing scaffolds.

- Reaction conditions : Using anhydrous solvents and controlled pH to minimize side reactions.

- Monitoring : Real-time TLC and LC-CAD to track intermediate formation.

Yields up to 75% have been achieved under optimized conditions, compared to 50–75% for analogous reactions .

Q. How to resolve contradictions in spectral data during characterization?

Contradictions (e.g., unexpected shifts in NMR or LCMS peaks) require:

- Cross-validation : Using complementary techniques (e.g., HRMS alongside NMR).

- Control experiments : Repeating reactions with deuterated analogs or reference standards.

- Comparative analysis : Aligning observed shifts with literature data for similar compounds .

Q. What challenges arise in studying this compound’s in vivo behavior?

Key challenges include:

- Metabolic instability : Rapid degradation in biological systems necessitates isotopic labeling (e.g., ¹³C) for tracking .

- Detection limits : Low endogenous concentrations require advanced MS/MS or fluorescence tagging for quantification.

- Interference : Competing pathways (e.g., lipid metabolism) must be controlled via knockout models or enzyme inhibitors .

Methodological Guidance

Q. How to design reproducible experiments involving this compound?

- Detailed protocols : Document reaction parameters (solvent, temperature, catalyst) and purification steps (e.g., silica gel chromatography) .

- Supplementary data : Provide raw spectral files, TLC images, and HRMS traces in supporting information .

- Control experiments : Include blank reactions and reference compounds to validate specificity .

Q. What strategies ensure rigorous literature reviews on this compound?

- Database selection : Prioritize PubMed, Web of Science, and enzyme databases (e.g., BRENDA) for comprehensive coverage .

- Boolean search terms : Combine This compound with keywords like biotin biosynthesis, DAPA AT, and synthetic conjugation.

- Source evaluation : Exclude non-peer-reviewed platforms and prioritize studies with experimental validation .

Data Analysis and Reporting

Q. How should researchers present spectral data for this compound derivatives?

- NMR : Report chemical shifts (δ, ppm), multiplicity, and coupling constants. Highlight diagnostic peaks (e.g., ketone carbonyl at ~210 ppm in ¹³C NMR) .

- LCMS : Include retention times, mass-to-charge ratios ([M+H]+), and fragmentation patterns.

- Tables : Summarize key spectral data alongside theoretical values for comparison .

Q. What statistical methods are appropriate for analyzing experimental yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.